Cas no 388566-85-6 (Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy-)
Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy-
- SCHEMBL6711351
- SCHEMBL6709624
- 5-(2-bromoethenyl)-2-methoxyphenol
- EN300-802124
- 5-[(E)-2-BROMOETHENYL]-2-METHOXYPHENOL
- 388566-85-6
- E-5-(2-Bromo-ethenyl)-2-methoxy-phenol
- INVFXCLNDAHVLR-SNAWJCMRSA-N
-
- Inchi: 1S/C9H9BrO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-6,11H,1H3/b5-4+
- InChI Key: INVFXCLNDAHVLR-SNAWJCMRSA-N
- SMILES: Br/C=C/C1C=CC(=C(C=1)O)OC
Computed Properties
- Exact Mass: 227.97857
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802124-0.05g |
5-(2-bromoethenyl)-2-methoxyphenol |
388566-85-6 | 95.0% | 0.05g |
$612.0 | 2025-03-21 | |
| Enamine | EN300-802124-0.1g |
5-(2-bromoethenyl)-2-methoxyphenol |
388566-85-6 | 95.0% | 0.1g |
$640.0 | 2025-03-21 | |
| Enamine | EN300-802124-0.25g |
5-(2-bromoethenyl)-2-methoxyphenol |
388566-85-6 | 95.0% | 0.25g |
$670.0 | 2025-03-21 | |
| Enamine | EN300-802124-0.5g |
5-(2-bromoethenyl)-2-methoxyphenol |
388566-85-6 | 95.0% | 0.5g |
$699.0 | 2025-03-21 | |
| Enamine | EN300-802124-1.0g |
5-(2-bromoethenyl)-2-methoxyphenol |
388566-85-6 | 95.0% | 1.0g |
$728.0 | 2025-03-21 | |
| Enamine | EN300-802124-2.5g |
5-(2-bromoethenyl)-2-methoxyphenol |
388566-85-6 | 95.0% | 2.5g |
$1428.0 | 2025-03-21 | |
| Enamine | EN300-802124-5.0g |
5-(2-bromoethenyl)-2-methoxyphenol |
388566-85-6 | 95.0% | 5.0g |
$2110.0 | 2025-03-21 | |
| Enamine | EN300-802124-10.0g |
5-(2-bromoethenyl)-2-methoxyphenol |
388566-85-6 | 95.0% | 10.0g |
$3131.0 | 2025-03-21 |
Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy-
Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy-: A Versatile Compound with Promising Applications in Pharmaceutical and Material Sciences
Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy-, with the chemical identifier CAS 388566-85-6, represents a unique class of aromatic derivatives that have garnered significant attention in both academic and industrial research. This compound, characterized by its phenolic core with a 2-methoxy substituent and a 5-[(1E)-2-bromoethenyl] functional group, exhibits a complex molecular architecture that enables it to interact with various biological targets. Recent studies have highlighted its potential in drug development, material synthesis, and chemical modification strategies, making it a focal point for researchers in the pharmaceutical and chemical industries.
The 5-[(1E)-2-bromoethenyl] substituent in Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- introduces a brominated alkene group, which significantly influences the compound's reactivity and selectivity. This functional group is known to participate in a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. The presence of the 2-methoxy group further modulates the electronic properties of the molecule, enabling it to act as a versatile intermediate in the synthesis of more complex organic compounds.
Recent advancements in synthetic chemistry have demonstrated the utility of Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- as a building block for the development of novel pharmaceutical agents. For instance, a 2023 study published in Organic & Biomolecular Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of anti-inflammatory agents. The researchers leveraged its 2-methoxy group to enhance the solubility and bioavailability of the final products, while the 5-[(1E)-2-bromoethenyl] moiety facilitated the introduction of additional functional groups through selective coupling reactions.
Moreover, the Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- has shown potential in the field of materials science. A 2024 study in Advanced Materials explored its application in the development of conductive polymers. The compound's aromatic ring and 2-methoxy substituent were found to enhance the π-conjugation system, leading to improved electrical conductivity. This property makes it a promising candidate for use in organic electronics and flexible sensors.
The 5-[(1E)-2-bromoethenyl] functional group also plays a critical role in the compound's reactivity towards various electrophilic species. A 2022 review in Chemical Reviews highlighted the importance of this group in the synthesis of heterocyclic compounds, particularly in the context of drug discovery. The brominated alkene group can undergo a variety of reactions, including Michael additions and Diels-Alder cycloadditions, which are essential for the construction of complex molecular frameworks.
Additionally, the 2-methoxy substituent in Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- contributes to its biological activity by modulating the compound's interactions with biological targets. A 2023 study in Journal of Medicinal Chemistry demonstrated that the 2-methoxy group enhances the compound's affinity for certain enzyme targets, thereby improving its therapeutic potential. This finding underscores the importance of functional group optimization in the design of effective pharmaceutical agents.
The synthesis of Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- has been the subject of several recent studies, with a focus on developing efficient and scalable methods. A 2024 paper in Green Chemistry described a novel catalytic approach that utilizes a transition metal catalyst to facilitate the formation of the 5-[(1E)-2-bromoethenyl] group. This method not only improves the yield of the compound but also reduces the environmental impact of the synthesis process, aligning with the principles of green chemistry.
Furthermore, the Phenol, 5-[(1E)-2-bromoetheny]-2-methoxy- has been explored for its potential in the development of sustainable materials. A 2023 study in ACS Sustainable Chemistry & Engineering investigated its use in the synthesis of biodegradable polymers. The compound's aromatic structure and 2-methoxy substituent were found to enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for applications in packaging and biomedical devices.
The reactivity of the 5-[(1E)-2-bromoethenyl] group in Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- has also been studied in the context of click chemistry. A 2022 paper in Bioconjugate Chemistry reported the use of this compound as a precursor for the synthesis of bioconjugates. The brominated alkene group was selectively modified through a copper-catalyzed azide-alkyne cycloaddition reaction, demonstrating the compound's versatility in the creation of complex molecular structures.
Recent computational studies have provided insights into the electronic properties of Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy-. A 2023 article in Journal of Physical Chemistry used density functional theory (DFT) calculations to analyze the compound's molecular orbitals and charge distribution. The results indicated that the 2-methoxy group significantly influences the compound's electron density, which in turn affects its reactivity and selectivity in various chemical reactions.
The 5-[(1E)-2-bromoethenyl] group in Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- has also been studied for its potential in the development of new synthetic methodologies. A 2024 review in Chemical Society Reviews highlighted the use of this group in the synthesis of heterocyclic compounds, particularly in the context of drug discovery. The brominated alkene group was found to be a valuable intermediate in the construction of complex molecular frameworks, enabling the creation of diverse chemical structures with potential therapeutic applications.
In conclusion, Phenol, 5-[(1E)-2-bromoethenyl]-2-methoxy- is a multifunctional compound with a wide range of applications in pharmaceutical and material sciences. Its unique molecular structure, characterized by the 5-[(1E)-2-bromoethenyl] and 2-methoxy groups, provides a versatile platform for the development of new drugs, materials, and chemical intermediates. Ongoing research continues to explore its potential in various fields, underscoring its significance as a key compound in modern chemical research.
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